molecular formula C11H14N2O3 B8028424 2-(3-nitrophenyl)-N-propylacetamide

2-(3-nitrophenyl)-N-propylacetamide

Cat. No.: B8028424
M. Wt: 222.24 g/mol
InChI Key: OFUPDBXUEUYCAZ-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-N-propylacetamide is an acetamide derivative featuring a 3-nitrophenyl substituent at the 2-position of the acetamide backbone and an N-propyl group (Fig. 1).

Molecular Formula: C₁₁H₁₄N₂O₃ (inferred from nomenclature). Key Features:

  • Acetamide backbone.
  • 3-Nitrophenyl substituent (electron-withdrawing).
  • N-propyl chain (hydrophobic moiety).

Properties

IUPAC Name

2-(3-nitrophenyl)-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-2-6-12-11(14)8-9-4-3-5-10(7-9)13(15)16/h3-5,7H,2,6,8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUPDBXUEUYCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-N-propylacetamide typically involves the reaction of 3-nitroaniline with propylamine and acetic anhydride. The reaction proceeds through the formation of an intermediate acylation product, which is then converted to the final amide compound. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitrophenyl)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Nitric acid, sulfuric acid.

    Substitution: Nitrating agents like nitric acid, halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or nitro derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(3-nitrophenyl)-N-propylacetamide has been explored for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The propyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 2-(3-nitrophenyl)-N-propylacetamide and related acetamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Structural Implications
This compound C₁₁H₁₄N₂O₃ 222.24 (calculated) 3-nitrophenyl, N-propyl High polarity due to nitro group; moderate hydrophobicity from propyl chain.
2-[[(3-Fluorophenyl)sulfonyl]amino]-N-propylacetamide C₁₂H₁₅FN₂O₃S 310.32 (calculated) 3-fluorophenyl sulfonyl Sulfonamide group enhances hydrogen bonding; fluorine increases electronegativity.
2-[3-(3-Nitrophenyl)-2,4-dioxo-...]-N-propylacetamide (V008-2382) C₁₉H₁₈N₄O₅ 382.37 (calculated) 3-nitrophenyl, tetrahydroquinazolinone core Extended heterocyclic system may improve binding to protein targets.
BF23311 C₁₉H₂₀N₆O₅S 444.46 Diazinopyrimidinyl, thioether linkage Thioether and fused heterocycle increase metabolic stability.
SL 83-0912 C₂₁H₂₃Cl₂N₃O₂ 436.34 (calculated) Dichlorophenyl, imidazopyridine core Chlorine atoms enhance lipophilicity; imidazopyridine may confer CNS activity.

Substituent Effects on Physicochemical Properties

  • However, nitro groups may also increase metabolic susceptibility to reduction reactions.
  • Sulfonamide vs. Acetamide : The sulfonamide group in introduces stronger hydrogen-bonding capacity, which could enhance target binding affinity but reduce membrane permeability.
  • Heterocyclic Systems: Compounds like V008-2382 and BF23311 incorporate complex heterocycles (e.g., tetrahydroquinazolinone, diazinopyrimidine), increasing molecular weight and rigidity. These features may improve selectivity but reduce oral bioavailability.

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